2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
2-fluoro-3-phenylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13ClFN It is a member of the bicyclo[111]pentane family, which is characterized by a unique three-dimensional structure that imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then functionalized to introduce the fluoro and phenyl groups.
Introduction of the amine group: This step involves the conversion of a suitable precursor to the amine derivative, often through reductive amination or nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluoro group.
Scientific Research Applications
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure of the bicyclo[1.1.1]pentane core allows for specific binding interactions, which can modulate the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 2-chloro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2731007-31-9 |
---|---|
Molecular Formula |
C11H13ClFN |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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